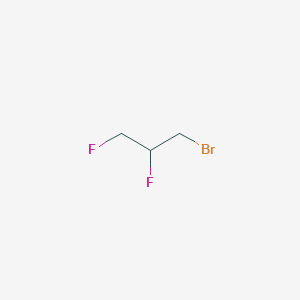![molecular formula C8H8ClNO3S B14333479 N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide CAS No. 105826-29-7](/img/no-structure.png)
N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide is an organic compound characterized by the presence of a chlorobenzene ring, a sulfonyl group, and a formamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzenesulfonyl chloride and formamide.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C.
Procedure: The 4-chlorobenzenesulfonyl chloride is added dropwise to a solution of formamide in the chosen solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Isolation: The product is isolated by filtration, washed with cold solvent, and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The formamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide derivatives, while oxidation can produce sulfone compounds.
Applications De Recherche Scientifique
N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-Methylbenzene-1-sulfonyl)methyl]formamide: Similar structure but with a methyl group instead of a chlorine atom.
N-[(4-Nitrobenzene-1-sulfonyl)methyl]formamide: Contains a nitro group, which can significantly alter its reactivity and applications.
N-[(4-Fluorobenzene-1-sulfonyl)methyl]formamide: The presence of a fluorine atom can enhance its stability and biological activity.
Uniqueness
N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological interactions. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
Propriétés
| 105826-29-7 | |
Formule moléculaire |
C8H8ClNO3S |
Poids moléculaire |
233.67 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)sulfonylmethyl]formamide |
InChI |
InChI=1S/C8H8ClNO3S/c9-7-1-3-8(4-2-7)14(12,13)6-10-5-11/h1-5H,6H2,(H,10,11) |
Clé InChI |
XUAPBDRJPXDOED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)CNC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
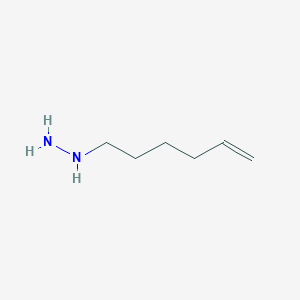
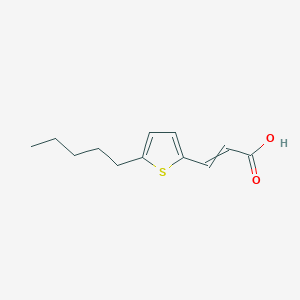
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
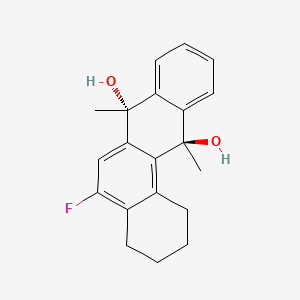
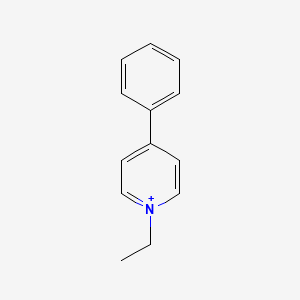
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
